molecular formula C32H52N2O2 B11506139 N,N'-dicyclododecylbenzene-1,3-dicarboxamide

N,N'-dicyclododecylbenzene-1,3-dicarboxamide

Cat. No.: B11506139
M. Wt: 496.8 g/mol
InChI Key: DNWNFNYVFPGFRV-UHFFFAOYSA-N
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Description

N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE: is an organic compound with the molecular formula C32H52N2O2 and a molecular weight of 496.77 g/mol This compound is known for its unique structural properties, which include two cyclododecyl groups attached to a benzene ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with cyclododecylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: Corresponding carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition and receptor activation.

Medicine: N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison: N1,N3-DICYCLODODECYLBENZENE-1,3-DICARBOXAMIDE is unique due to its cyclododecyl groups, which impart distinct steric and electronic properties. These features differentiate it from other similar compounds, such as those with dibromophenyl or dimethylphenyl groups, which may exhibit different reactivity and biological activity.

Properties

Molecular Formula

C32H52N2O2

Molecular Weight

496.8 g/mol

IUPAC Name

1-N,3-N-di(cyclododecyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C32H52N2O2/c35-31(33-29-22-15-11-7-3-1-4-8-12-16-23-29)27-20-19-21-28(26-27)32(36)34-30-24-17-13-9-5-2-6-10-14-18-25-30/h19-21,26,29-30H,1-18,22-25H2,(H,33,35)(H,34,36)

InChI Key

DNWNFNYVFPGFRV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CC(=CC=C2)C(=O)NC3CCCCCCCCCCC3

Origin of Product

United States

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